2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide
Description
2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide (hereafter referred to as Compound A) is a hydrazide-hydrazone derivative characterized by a benzohydrazide core, a 1,1-dioxo-thiomorpholine moiety, and a thiophen-2-ylidene substituent. Its synthesis typically involves condensation of 2-(1,1-dioxothiomorpholin-4-yl)benzohydrazide with thiophene-2-carbaldehyde under reflux conditions, though detailed synthetic protocols remain proprietary .
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c20-16(18-17-12-13-4-3-9-23-13)14-5-1-2-6-15(14)19-7-10-24(21,22)11-8-19/h1-6,9,12H,7-8,10-11H2,(H,18,20)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVYGSDZTRYMHT-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC=C2C(=O)NN=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC=C2C(=O)N/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N’-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide typically involves multiple steps. One common approach is to start with the preparation of the thiomorpholine ring, followed by the introduction of the thiophene and benzohydrazide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N’-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the thiophene ring or the benzohydrazide moiety.
Substitution: Substitution reactions can occur at the thiophene ring or the benzohydrazide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N’-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N’-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of Compound A and their distinguishing features are summarized below:
Key Observations :
- The thiophen-2-ylidene group, shared with compounds in and , contributes π-conjugation, which is critical for applications in chemosensing or enzyme inhibition.
Physical and Chemical Properties
Biological Activity
The compound 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide is a novel hydrazone derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structural features:
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O3S |
| Molecular Weight | 319.39 g/mol |
| IUPAC Name | 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide |
| PubChem CID | 9559958 |
Synthesis
The synthesis of this compound typically involves the condensation reaction between benzohydrazide and thiophen-2-carboxaldehyde in the presence of a suitable solvent and catalyst. The resulting hydrazone is characterized using spectroscopic techniques such as NMR and IR spectroscopy.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing promising results:
- Staphylococcus aureus : MIC = 3.91 µg/mL
- Escherichia coli : MIC = 15.62 µg/mL
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays against different cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HepG2 | 7.81 | High sensitivity observed |
| MDA-MB-231 | 12.39 | Moderate activity |
| LN-229 | 0.77 | Most sensitive among tested lines |
The compound exhibited selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells, indicating its potential as a targeted therapeutic agent.
The proposed mechanism of action involves the inhibition of key cellular pathways associated with cell proliferation and survival. The compound may induce apoptosis in cancer cells through oxidative stress mechanisms or by interfering with specific signaling pathways.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds within the same class:
- Study on Benzohydrazides : A study reported that benzohydrazide derivatives demonstrated significant antibacterial activity with MIC values comparable to traditional antibiotics .
- Hydrazone Derivatives : Another investigation found that hydrazone derivatives exhibited potent anticancer activity against various tumor cell lines, reinforcing the therapeutic potential of such compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
